molecular formula C13H16ClN3O B12947240 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol

4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol

Cat. No.: B12947240
M. Wt: 265.74 g/mol
InChI Key: XAHTXOSAMWCQGN-UHFFFAOYSA-N
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Description

4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is a chemical compound with the molecular formula C14H17ClN2O. It is known for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The compound features a quinazoline ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol typically involves the nucleophilic substitution reaction of 7-chloroquinazoline with an appropriate amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include acetonitrile, chloroform, and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in various substituted quinazoline derivatives .

Scientific Research Applications

4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Synthetic Organic Chemistry:

Mechanism of Action

The mechanism of action of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-((7-Chloroquinolin-4-yl)amino)pentan-1-ol: This compound is structurally similar but features a quinoline ring instead of a quinazoline ring.

    7-chloroquinazolin-4-ol: Another related compound with a hydroxyl group instead of an amino group.

Uniqueness

4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is unique due to its specific structural features, including the quinazoline ring and the pentanol side chain. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

4-[(7-chloroquinazolin-4-yl)amino]pentan-1-ol

InChI

InChI=1S/C13H16ClN3O/c1-9(3-2-6-18)17-13-11-5-4-10(14)7-12(11)15-8-16-13/h4-5,7-9,18H,2-3,6H2,1H3,(H,15,16,17)

InChI Key

XAHTXOSAMWCQGN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC1=NC=NC2=C1C=CC(=C2)Cl

Origin of Product

United States

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